molecular formula C26H30N4O4 B2681405 Ethyl 1-((4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-yl)(pyridin-4-yl)methyl)piperidine-4-carboxylate CAS No. 897612-03-2

Ethyl 1-((4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-yl)(pyridin-4-yl)methyl)piperidine-4-carboxylate

Cat. No. B2681405
CAS RN: 897612-03-2
M. Wt: 462.55
InChI Key: IOTYVNKZXMQCLS-UHFFFAOYSA-N
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Description

Ethyl 1-((4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-yl)(pyridin-4-yl)methyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C26H30N4O4 and its molecular weight is 462.55. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-((4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-yl)(pyridin-4-yl)methyl)piperidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-((4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-yl)(pyridin-4-yl)methyl)piperidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Molecular Structure

Synthesis of Highly Functionalized Tetrahydropyridines

The compound is part of research exploring the synthesis of tetrahydropyridines through annulation processes, demonstrating the compound's role as a versatile intermediate in organic synthesis. The research highlights its potential in creating complex organic structures with high regioselectivity and diastereoselectivities, important for pharmaceutical and material science applications (Zhu, Lan, & Kwon, 2003).

Molecular and Crystal Structures

Studies on the molecular and crystal structures of related hydroxy derivatives of hydropyridine, including those similar to the compound , reveal insights into the influence of hydrogen bonds on molecular conformation and packing in crystals. This research is fundamental in understanding the physical and chemical properties of new materials (Kuleshova & Khrustalev, 2000).

Reactivity and Transformation

Functionalized 4H-Pyrano[3,2-c]pyridines

The compound is involved in reactions leading to the synthesis of functionalized 4H-pyrano[3,2-c]pyridines, illustrating its reactivity and versatility in creating fused heterocyclic systems. This area of research is crucial for developing new compounds with potential biological activity (Mekheimer, Mohamed, & Sadek, 1997).

Synthesis of Piperidine Derivatives

Research into the hydrogenation of pyridine-carboxylates to piperidine derivatives showcases the compound's application in synthesizing novel amino acid derivatives. This process highlights the compound's utility in medicinal chemistry and drug development (Bolós et al., 1994).

Novel Coordination Polymers

Coordination Polymer Formation

A study involving the compound in the synthesis of unique coordination polymers demonstrates its application in materials science. The resulting polymers, with interdigitated chains and interpenetrated grids, could have implications for developing new materials with specific electrical, magnetic, or optical properties (Ayyappan, Evans, & Lin, 2002).

properties

IUPAC Name

ethyl 1-[[4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)pyridin-3-yl]-pyridin-4-ylmethyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O4/c1-3-34-26(33)21-8-13-29(14-9-21)24(20-6-11-27-12-7-20)23-22(31)15-18(2)30(25(23)32)17-19-5-4-10-28-16-19/h4-7,10-12,15-16,21,24,31H,3,8-9,13-14,17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTYVNKZXMQCLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(C2=CC=NC=C2)C3=C(C=C(N(C3=O)CC4=CN=CC=C4)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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